Cas no 62-53-3 (Aniline)

Aniline structure
Aniline structure
Aniline
62-53-3
C6H7N
93.1265
MFCD00007629
33789
6115

Aniline Properties

Names and Identifiers

    • Aniline
    • AMINOBENZENE
    • ANILINE OIL
    • BENZENAMINE
    • BENZENEAMINE
    • PHENYLAMINE
    • ai3-03053
    • amino-benzen
    • Aminophen
    • anilin(czech)
    • Anilina
    • anilina(italian,polish)
    • Aniline reagent
    • aniline(andhomologs)
    • Aniline(benzenamine)
    • aniline15
    • anilineandhomologues
    • Anyvim
    • AccuGrand 8270 Semi-Volatile Standard
    • Aniline & Selected Derivatives
    • Aniline Solution
    • Anilineneat
    • Composite Mix #1 (Toxic Substances Mix #2)
    • Composite Mix #2
    • Composite Mix #3
    • Method 1665 PMI Stock Standard
    • Method 8270B - Toxic Substance Mix
    • Toxic Substances Mix #2
    • Anilin
    • MS Mix 1
    • PhenylaMine
    • Semi-Volatile by Capillary Column GC
    • Kyanol
    • Arylamine
    • Cyanol
    • Krystallin
    • Benzidam
    • Blue Oil
    • Huile D'aniline
    • C.I. Oxidation Base 1
    • Benzene, amino
    • Anilin [Czech]
    • Rcra waste number U012
    • CI Oxidation Base 1
    • Caswell No. 051C
    • C.I. 76000
    • Huile d'aniline [French]
    • Phenyleneamine
    • Anilinum
    • Benzamine
    • D'aniline
    • RCRA waste no. U012
    • Anilina [Italian, Polish]
    • Aniline an
    • ANILINE [MI]
    • C00292
    • Aniline, analytical standard
    • CCRIS 44
    • cyanole
    • ANILINE OIL, LIQUID
    • STK301792
    • Epitope ID:117704
    • NCI-C03736
    • TRIMETHOPRIM IMPURITY K [EP IMPURITY]
    • ANILINE (USP IMPURITY)
    • A833829
    • NCI 176889
    • BIDD:ER0581
    • Aniline, ReagentPlus(R), 99%
    • EINECS 294-999-2
    • NA1547
    • CHEBI:17296
    • ANILINE (SEE ALSO ANILINE HYDROCHOLORIDE 142-04-1)
    • Trimethoprim specified impurity K
    • Bencenamina
    • EINECS 200-539-3
    • SR-01000944923-1
    • Aniline [UN1547] [Poison]
    • LS-270
    • ANILINE [WHO-DD]
    • 91782-30-8
    • HSDB 43
    • BENZENE,AMINO (ANILINE)
    • NCGC00091297-02
    • Aniline-1-13C
    • AMINOBENZOIC ACID IMPURITY C [EP IMPURITY]
    • Aniline, LR, >=99%
    • C6H5NH2
    • SIR7XX2F1K
    • Discontinued, see H924510
    • 8-aniline
    • SR-01000944923
    • Aniline, AR, >=99%
    • STR00216
    • FT-0662220
    • DTXSID8020090
    • NCGC00257899-01
    • NCGC00091297-01
    • CHEMBL538
    • EINECS 308-052-9
    • UN 1547
    • F2190-0417
    • phenyl amine
    • FT-0622394
    • Aniline (and homologs)
    • ANILINE (MART.)
    • PhNH2
    • InChI=1/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H
    • UN1547
    • ANILINUM [HPUS]
    • phenyl-amine
    • ANILINE [USP-RS]
    • A0463
    • CI 76000
    • AKOS000268796
    • MESALAZINE IMPURITY K (EP IMPURITY)
    • Q27121173
    • ANILINE-N,N-D2
    • benzenaminium
    • ANILINE (IARC)
    • EC 200-539-3
    • Aniline, ACS reagent, >=99.5%
    • Aniline, JIS special grade, >=99.0%
    • Aniline and homologues
    • ANILINE [USP IMPURITY]
    • Tox21_200345
    • Aniline, ASTM, ACS reagent, 99.5%
    • Benzenamine, diazotized, coupled with C.I. Natural Yellow 11
    • EPA Pesticide Chemical Code 251400
    • MESALAZINE IMPURITY K [EP IMPURITY]
    • ANILINE [IARC]
    • MFCD00007629
    • ANL (CHRIS Code)
    • C6H7N
    • 62-53-3
    • CAS-62-53-3
    • Aniline, PESTANAL(R), analytical standard
    • UNII-SIR7XX2F1K
    • AMY11081
    • NCGC00091297-03
    • BP-12047
    • Aniline, SAJ first grade, >=99.0%
    • ANILINE [HSDB]
    • ANILINE [INCI]
    • BDBM92572
    • Aniline, p.a., ACS reagent, 99.0%
    • Q186414
    • EN300-33390
    • Aniline and homologs
    • 2-bromobenzylchloride
    • Aniline, United States Pharmacopeia (USP) Reference Standard
    • AMINOBENZOIC ACID IMPURITY C (EP IMPURITY)
    • Benzene, amino-
    • J-519591
    • 97862-10-7
    • FT-0696319
    • Aniline [UN1547] [Poison]
    • DB06728
    • 136260-71-4
    • DTXCID9090
    • TRIMETHOPRIM IMPURITY K (EP IMPURITY)
    • ANILINE [MART.]
    • Fentanyl impurity F
    • ANILINE (USP-RS)
    • FENTANYL IMPURITY F (EP IMPURITY)
    • FENTANYL IMPURITY F [EP IMPURITY]
    • NS00010656
    • SBI-0653858.0001
    • DB-013441
    • DTXSID70178043
    • Aniline 100 microg/mL in Cyclohexane
    • Aniline, 99.5%, ACS grade
    • DTXSID50207744
    • Aniline 10 microg/mL in Cyclohexane
    • +Expand
    • MFCD00007629
    • PAYRUJLWNCNPSJ-UHFFFAOYSA-N
    • 1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2
    • N([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • 605631

Computed Properties

  • 93.057849g/mol
  • 0
  • 0.9
  • 1
  • 1
  • 0
  • 93.057849g/mol
  • 93.057849g/mol
  • 26Ų
  • 7
  • 46.1
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • Hedonic tone; pungent
  • 3.22 (EPA, 1998) (Relative to Air)
  • 2.02e-06 atm-m3/mole
  • 1.11e-10 cm3/molecule*sec
  • Stable under recommended storage conditions.
  • 1139 °F (USCG, 1999)
  • Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
  • 4.35 cP at 20 °C; 1.62 cP at 60 °C
  • -3392.8 KJ/mol
  • 55.83 kJ/mol
  • 42.12 dynes/cm at 25 °C in contact with air; 39.41 dynes/cm at 50 °C in contact with air; 36.69 dynes/cm at 75 °C in contact with air.
  • 7.70 eV
  • pKa = 4.6 at 25 °C (conjugate acid)
  • Burning taste
  • 1.85000
  • 26.02000
  • 659
  • n20/D 1.586(lit.)
  • 36 g/L (20 ºC)
  • 184 °C(lit.)
  • −6 °C (lit.)
  • 0.7 mmHg ( 25 °C)
  • Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
  • water: soluble
  • 0.42
  • 2000 μg/mL in methanol
  • Colorless to light yellow transparent liquid with strong odor. Become brown when exposed to air or sunlight. [1]
  • 8.8 (36g/l, H2O, 20℃)
  • Stable. Incompatible with oxidizing agents, bases, acids, iron and iron salts, zinc, aluminium. Light sensitive. Combustible.
  • Slightly soluble in water, soluble in ethanol, ether and benzene. [16]
  • Sensitive to light
  • 4.63(at 25℃)
  • 1.022 g/mL at 25 °C(lit.)

Aniline Security Information

Aniline Customs Data

  • 2921411000
  • China Customs Code:

    2921411000

Aniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper ,  Aluminum copper (AlCu) Solvents: Methanol ;  60 min, 13 bar, 373 K
Reference
One-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as chemoselective catalyst
Rong, Zeming; Zhang, Wenjun; Zhang, Peng; Sun, Zhuohua; Lv, Jinkun; et al, Catalysis Communications, 2013, 41, 115-118

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium (on carbon) Solvents: Methanol ;  5 min, rt
Reference
Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C
Li, Fang; et al, Synlett, 2014, 25(10), 1403-1408

Synthetic Circuit 3

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 4

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium (on carbon) Solvents: Methanol ;  5 min, rt
Reference
Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C
Li, Fang; et al, Synlett, 2014, 25(10), 1403-1408

Aniline Raw materials

Aniline Preparation Products

Aniline Related Literature